molecular formula C7H18N3OP B13743558 P-Azetidin-1-yl-N,N,N',N'-tetramethylphosphonic diamide CAS No. 41657-48-1

P-Azetidin-1-yl-N,N,N',N'-tetramethylphosphonic diamide

Cat. No.: B13743558
CAS No.: 41657-48-1
M. Wt: 191.21 g/mol
InChI Key: VELPESVLJLYQQV-UHFFFAOYSA-N
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Description

Phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl-: is a chemical compound with the molecular formula C7H18N3OP and a molecular weight of 191.211 g/mol . It is known for its unique structure, which includes an azetidine ring and a phosphonic diamide group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- typically involves the reaction of azetidine with phosphonic diamide derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve maximum efficiency. The process includes steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Phosphonic diamide, P-1-aziridinyl-N,N,N’,N’-tetramethyl-
  • Phosphonothioic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl-

Comparison: Phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- is unique due to its azetidine ring structure, which imparts distinct chemical properties compared to similar compounds. The presence of the azetidine ring enhances its reactivity and stability, making it suitable for specific applications in research and industry .

Properties

CAS No.

41657-48-1

Molecular Formula

C7H18N3OP

Molecular Weight

191.21 g/mol

IUPAC Name

N-[azetidin-1-yl(dimethylamino)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C7H18N3OP/c1-8(2)12(11,9(3)4)10-6-5-7-10/h5-7H2,1-4H3

InChI Key

VELPESVLJLYQQV-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(N1CCC1)N(C)C

Origin of Product

United States

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